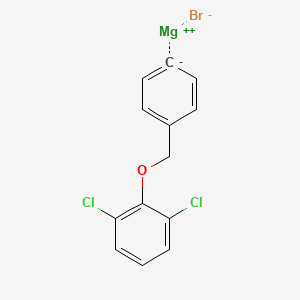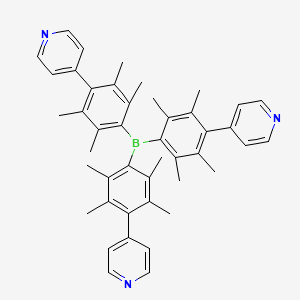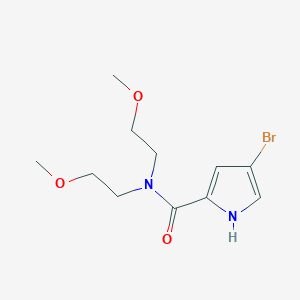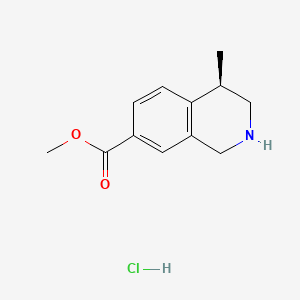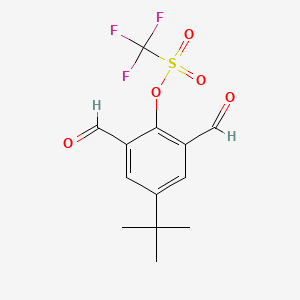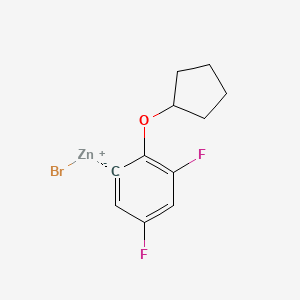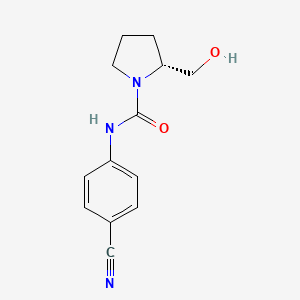
(R)-N-(4-Cyanophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-N-(4-Cyanophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidine ring, a cyanophenyl group, and a hydroxymethyl group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(4-Cyanophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyanophenyl Group: This step may involve nucleophilic substitution reactions where a cyanophenyl halide reacts with the pyrrolidine derivative.
Addition of the Hydroxymethyl Group: This can be done through hydroxymethylation reactions using formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.
化学反应分析
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The cyanophenyl group can be reduced to an aminophenyl group.
Substitution: The compound can undergo various substitution reactions, particularly at the pyrrolidine ring and the cyanophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted pyrrolidine and phenyl derivatives.
科学研究应用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural features.
Medicine
Drug Development: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry
Material Science: Possible applications in the development of new materials with unique properties.
作用机制
The mechanism of action of ®-N-(4-Cyanophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
相似化合物的比较
Similar Compounds
(S)-N-(4-Cyanophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide: The enantiomer of the compound, which may have different biological activities.
N-(4-Cyanophenyl)pyrrolidine-1-carboxamide: Lacks the hydroxymethyl group, which may affect its reactivity and applications.
N-(4-Cyanophenyl)-2-(hydroxymethyl)pyrrolidine: Lacks the carboxamide group, which may influence its chemical properties.
Uniqueness
®-N-(4-Cyanophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups and chirality, which can result in distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C13H15N3O2 |
|---|---|
分子量 |
245.28 g/mol |
IUPAC 名称 |
(2R)-N-(4-cyanophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C13H15N3O2/c14-8-10-3-5-11(6-4-10)15-13(18)16-7-1-2-12(16)9-17/h3-6,12,17H,1-2,7,9H2,(H,15,18)/t12-/m1/s1 |
InChI 键 |
WMONVCJNVSLJTR-GFCCVEGCSA-N |
手性 SMILES |
C1C[C@@H](N(C1)C(=O)NC2=CC=C(C=C2)C#N)CO |
规范 SMILES |
C1CC(N(C1)C(=O)NC2=CC=C(C=C2)C#N)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


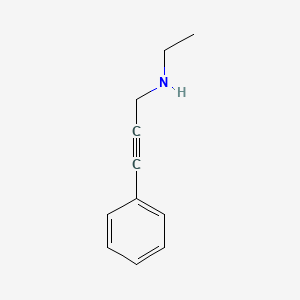

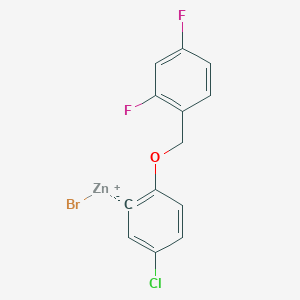
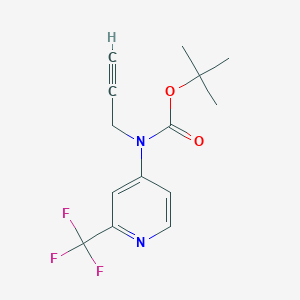
![(3aR,5R,6S,6aR)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14893383.png)
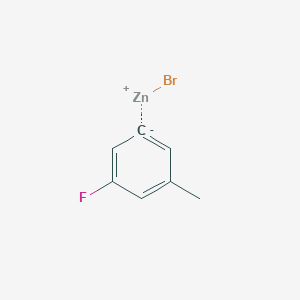
![((3aR,6R,6aS)-2,5-Dibenzylhexahydro-2H-pyrrolo[3,4-d]isoxazol-6-yl)methanamine](/img/structure/B14893402.png)
![6-(4-Bromophenyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B14893403.png)
